molecular formula C6H12O5 B13976212 beta-D-threo-2-Pentulofuranoside, methyl CAS No. 53756-32-4

beta-D-threo-2-Pentulofuranoside, methyl

Cat. No.: B13976212
CAS No.: 53756-32-4
M. Wt: 164.16 g/mol
InChI Key: NYOMYVSBWQTWNT-NGJCXOISSA-N
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Description

Beta-D-threo-2-Pentulofuranoside, methyl: is a chemical compound with the molecular formula C6H12O5 It is a derivative of pentose sugars and is characterized by its furanose ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-threo-2-Pentulofuranoside, methyl typically involves the selective methylation of the hydroxyl group on the pentose sugar. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods such as catalytic methylation. This process can be optimized for higher yields and purity by controlling reaction parameters like temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-D-threo-2-Pentulofuranoside, methyl can undergo oxidation reactions to form corresponding lactones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alditols. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups. Reagents such as halides or sulfonates are often used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halides, sulfonates, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Lactones, carboxylic acids.

    Reduction: Alditols.

    Substitution: Various substituted pentulofuranosides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Beta-D-threo-2-Pentulofuranoside, methyl is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can be used as a substrate in enzymatic reactions to study enzyme specificity and kinetics.

Medicine: There is ongoing research into the potential therapeutic applications of this compound. Its derivatives may have antiviral or antibacterial properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals. Its derivatives are also explored for use in biodegradable materials and as additives in food and cosmetics.

Mechanism of Action

The mechanism of action of beta-D-threo-2-Pentulofuranoside, methyl involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate, binding to the active site of the enzyme and undergoing transformation. The pathways involved may include glycosylation reactions, where the compound is incorporated into larger carbohydrate structures.

Comparison with Similar Compounds

  • Alpha-D-threo-2-Pentulofuranoside, methyl
  • Beta-D-threo-2-Pentulofuranoside, ethyl
  • Beta-D-threo-2-Pentulofuranoside, propyl

Comparison: Beta-D-threo-2-Pentulofuranoside, methyl is unique due to its specific methylation at the hydroxyl group. This modification can influence its reactivity and interaction with other molecules. Compared to its ethyl and propyl analogs, the methyl derivative may exhibit different solubility and stability properties, making it more suitable for certain applications.

Properties

CAS No.

53756-32-4

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)-2-methoxyoxolane-3,4-diol

InChI

InChI=1S/C6H12O5/c1-10-6(3-7)5(9)4(8)2-11-6/h4-5,7-9H,2-3H2,1H3/t4-,5+,6-/m1/s1

InChI Key

NYOMYVSBWQTWNT-NGJCXOISSA-N

Isomeric SMILES

CO[C@]1([C@H]([C@@H](CO1)O)O)CO

Canonical SMILES

COC1(C(C(CO1)O)O)CO

Origin of Product

United States

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